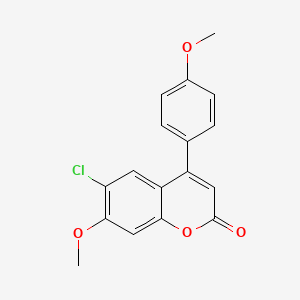![molecular formula C25H29N3O3 B11154017 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone](/img/structure/B11154017.png)
2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an isoquinolinone core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone typically involves multiple steps, including the formation of the isoquinolinone core, the introduction of the isobutyl group, and the attachment of the piperazine and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone include other isoquinolinone derivatives and piperazine-containing molecules. Examples include:
- 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol
- 2-methoxyphenyl isocyanate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other molecules in terms of reactivity, stability, and specificity.
Properties
Molecular Formula |
C25H29N3O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H29N3O3/c1-18(2)16-28-17-23(21-6-4-5-7-22(21)24(28)29)25(30)27-14-12-26(13-15-27)19-8-10-20(31-3)11-9-19/h4-11,17-18H,12-16H2,1-3H3 |
InChI Key |
GUUMJGWVUMMYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B11153936.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one](/img/structure/B11153938.png)
![2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11153941.png)
![5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11153944.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11153950.png)
![9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11153956.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11153962.png)
![1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline](/img/structure/B11153967.png)
![3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11153970.png)

![3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11153990.png)
![4-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11153997.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B11154015.png)
![3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11154022.png)
